4-bromo-N-(4-iodo-2-methylphenyl)benzamide
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Overview
Description
4-bromo-N-(4-iodo-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrINO and a molecular weight of 416.058 g/mol . It is a benzamide derivative, characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-iodo-2-methylphenyl)benzamide typically involves the bromination and iodination of the benzene ring, followed by the formation of the amide bond. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination and iodination reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-iodo-2-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-(4-iodo-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- N-(2-bromo-4-methylphenyl)-2-iodobenzamide
Uniqueness
4-bromo-N-(4-iodo-2-methylphenyl)benzamide is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C14H11BrINO |
---|---|
Molecular Weight |
416.05 g/mol |
IUPAC Name |
4-bromo-N-(4-iodo-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrINO/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,17,18) |
InChI Key |
UMOGHQMNSOUAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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